molecular formula C12H15N3O2S B5035366 N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B5035366
M. Wt: 265.33 g/mol
InChI Key: QQDCSIXZWMJKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide (TPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPS is a sulfonamide-based compound that has shown promising results in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves the inhibition of enzymes such as carbonic anhydrase. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide are varied and depend on the specific enzyme that is inhibited. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has also been found to have anti-tumor effects by inhibiting the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has also been found to be stable under various conditions, which makes it suitable for use in a wide range of experimental settings. However, one limitation of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for the study of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide. One area of research could focus on the development of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide-based drugs for the treatment of various diseases such as cancer, inflammation, and metabolic disorders. Another area of research could focus on the optimization of the synthesis method for N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide to improve its yield and purity. Additionally, the study of the mechanism of action of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide could provide valuable insights into the regulation of various enzymes in the body.

Synthesis Methods

The synthesis of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N-methylmorpholine to yield N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide. The synthesis of N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a straightforward process that yields a high-quality product.

Scientific Research Applications

N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide has also been found to have anti-inflammatory and anti-tumor properties. These properties make it a promising candidate for the development of drugs for the treatment of various diseases such as cancer, inflammation, and metabolic disorders.

properties

IUPAC Name

N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-9-12(10(2)14-13-9)18(16,17)15(3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDCSIXZWMJKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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